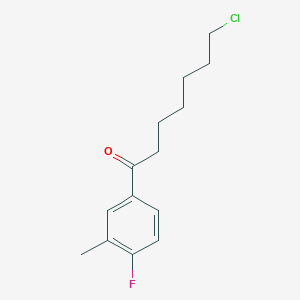

7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane

Description

Chemical Classification and Structural Overview

This compound belongs to the chemical class of halogenated aromatic ketones, specifically characterized by its unique combination of fluorine and chlorine substituents. The compound possesses the molecular formula C14H18ClFO and exhibits a molecular weight of 256.74 grams per mole. Its Chemical Abstracts Service registry number is 898761-10-9, providing a unique identifier for this specific molecular entity.

The structural architecture of this compound features a seven-carbon aliphatic chain terminating in a chlorine atom, connected through a ketone linkage to a substituted benzene ring. The aromatic portion contains three distinct substituents: a fluorine atom at the para position, a methyl group at the meta position relative to the ketone attachment point, and the carbonyl carbon serving as the primary connection between the aromatic and aliphatic portions. This arrangement creates a molecular structure with the International Union of Pure and Applied Chemistry name 7-chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one.

The compound's three-dimensional structure can be described through its InChI representation: InChI=1S/C14H18ClFO/c1-11-10-12(7-8-13(11)16)14(17)6-4-2-3-5-9-15/h7-8,10H,2-6,9H2,1H3. This notation reveals the connectivity patterns and hydrogen distribution throughout the molecule. The simplified molecular-input line-entry system representation provides additional structural clarity: O=C(C1=CC=C(F)C(=C1)C)CCCCCCCl.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H18ClFO | |

| Molecular Weight | 256.74 g/mol | |

| CAS Number | 898761-10-9 | |

| MDL Number | MFCD07700056 | |

| InChI Key | XOKAZFAUZONDJP-UHFFFAOYSA-N | |

| Purity (Commercial) | 97% |

The electronic properties of this compound are significantly influenced by the presence of both electron-withdrawing and electron-donating substituents on the aromatic ring. The fluorine atom functions as a strong electron-withdrawing group through its high electronegativity, while the methyl group provides modest electron-donating character through hyperconjugation effects. This electronic dichotomy creates a complex electronic environment that affects both the aromatic ring's reactivity and the ketone's electrophilic character.

The compound's structural complexity extends beyond simple substitution patterns to encompass conformational considerations arising from the extended heptyl chain. The aliphatic portion can adopt multiple conformations, with the most stable configurations likely minimizing steric interactions between the terminal chlorine atom and the aromatic system. These conformational preferences influence the compound's physical properties, including solubility characteristics and intermolecular interactions in both solution and solid phases.

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of halogenated organic compounds and their synthesis methodologies. While specific documentation of this compound's initial discovery remains limited in publicly available literature, its structural characteristics align with developments in Friedel-Crafts acylation chemistry that have been extensively studied since the late nineteenth century.

The synthesis of aromatic ketones through Friedel-Crafts reactions has been a cornerstone of organic chemistry since the original work of Charles Friedel and James Mason Crafts. These reactions have enabled the systematic construction of carbon-carbon bonds between aromatic systems and acyl groups, providing access to diverse ketone structures. The evolution of these methodologies has included improvements in catalyst systems, reaction conditions, and substrate scope, ultimately enabling the synthesis of complex molecules such as this compound.

Contemporary approaches to synthesizing halogenated aromatic ketones have benefited from advances in catalyst design and reaction engineering. The development of heteropolyacid-containing solid acid catalysts has provided alternative pathways to traditional Lewis acid-catalyzed Friedel-Crafts reactions. These newer methodologies offer advantages in terms of catalyst recovery, environmental considerations, and reaction selectivity, making the synthesis of complex halogenated ketones more accessible to researchers and industrial practitioners.

The compound's emergence in chemical databases and commercial availability through specialized chemical suppliers reflects the growing interest in halogenated aromatic compounds for research applications. Companies such as Rieke Metals have catalogued this compound with high purity specifications, indicating its potential utility in research contexts requiring well-defined chemical standards. The availability of this compound through commercial channels suggests recognition of its value as a research tool or synthetic intermediate.

Significance in Organic Chemistry Research

This compound holds considerable significance in organic chemistry research due to its unique combination of functional groups and structural features that enable diverse chemical transformations. The compound serves as an excellent model system for studying the interplay between aromatic substitution patterns and aliphatic chain reactivity, providing insights into structure-reactivity relationships that inform broader synthetic strategies.

The presence of multiple reactive sites within the molecule creates opportunities for selective functionalization and derivatization reactions. The terminal chlorine atom can participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups while preserving the aromatic ketone core structure. This selectivity is particularly valuable in multistep synthetic sequences where precise control over reaction sites is essential for achieving desired products.

Research applications of this compound extend to mechanistic studies of carbonyl chemistry and aromatic reactivity. The ketone functionality can undergo reduction to generate secondary alcohols, providing access to related structural motifs with different biological and chemical properties. These transformations have been extensively studied using reducing agents such as sodium borohydride and lithium aluminum hydride, with reaction outcomes influenced by the electronic effects of the aromatic substituents.

The compound's utility in medicinal chemistry research stems from its structural similarity to bioactive molecules and its potential as a synthetic intermediate in drug discovery programs. Halogenated aromatic compounds frequently exhibit enhanced biological activities compared to their non-halogenated counterparts, making this compound a valuable starting point for structure-activity relationship studies. The systematic modification of substituent patterns and chain lengths can provide insights into molecular recognition and binding affinity patterns.

Advanced synthetic methodologies have employed compounds similar to this compound in the development of new carbon-carbon bond forming reactions. The combination of aromatic and aliphatic reactivity sites enables cross-coupling reactions, cyclization processes, and other transformations that expand the synthetic utility of the parent compound. These applications demonstrate the continuing relevance of well-designed halogenated ketones in modern organic synthesis.

The compound's role in computational chemistry studies has provided valuable insights into electronic structure and reactivity predictions. Theoretical investigations using density functional theory calculations can elucidate the electronic properties of halogenated aromatic systems, informing experimental design and reaction optimization strategies. These computational approaches complement experimental studies by providing mechanistic insights and predictive capabilities for related compound series.

Properties

IUPAC Name |

7-chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFO/c1-11-10-12(7-8-13(11)16)14(17)6-4-2-3-5-9-15/h7-8,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKAZFAUZONDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCCCCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645155 | |

| Record name | 7-Chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-10-9 | |

| Record name | 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

- Reactants :

- 4-Fluoro-3-methylbenzoyl chloride (acyl chloride)

- 1-Chloroheptane (alkyl halide)

- Catalyst : Aluminum chloride ($$ AlCl_3 $$), a Lewis acid

- Solvent : Anhydrous dichloromethane or carbon disulfide

- Conditions : Conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Mechanism

- The aluminum chloride activates the acyl chloride by forming a complex.

- The activated acyl group reacts with the aromatic ring of 4-fluoro-3-methylbenzoyl chloride, leading to the substitution of a hydrogen atom on the aromatic ring.

- The resulting intermediate undergoes further reaction with 1-chloroheptane, forming the final product.

Reaction Equation

$$

\text{C}6\text{H}4(\text{F})(\text{CH}3)\text{COCl} + \text{C}7\text{H}{15}\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}{14}\text{H}{18}\text{ClFO}

$$

Advantages

- High specificity for ketone formation.

- Straightforward reaction mechanism.

Challenges

- Requires strict anhydrous conditions.

- Aluminum chloride is corrosive and requires careful handling.

Halogenation Followed by Ketone Functionalization

This method involves introducing a chloro substituent at the seventh carbon of the heptane chain, followed by functionalization to introduce the ketone group.

Steps

-

- React heptane with chlorine gas ($$ Cl_2 $$) in the presence of UV light to achieve selective chlorination at the seventh carbon.

- Reaction conditions are optimized to minimize over-chlorination.

-

- Oxidize the chlorinated heptane using Jones reagent (chromic acid in sulfuric acid) or potassium permanganate ($$ KMnO_4 $$) to introduce the ketone group.

Coupling with Fluoromethylbenzene :

- Use a coupling reagent such as sodium hydride ($$ NaH $$) to react with 4-fluoro-3-methylbenzene, forming the final product.

Multi-Step Synthesis via Intermediate Formation

A multi-step synthesis approach can also be employed, involving intermediate compounds such as benzoyl derivatives or halogenated ketones.

Steps

- Synthesize 4-fluoro-3-methylbenzoyl chloride from 4-fluoro-3-methylbenzoic acid using thionyl chloride ($$ SOCl_2 $$).

- React the benzoyl chloride with heptanone derivatives in the presence of a base such as pyridine or triethylamine.

- Introduce a chloro substituent at the seventh carbon using phosphorus pentachloride ($$ PCl_5 $$) or thionyl chloride.

Data Table: Reaction Conditions and Yields

| Method | Key Reagents | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | $$ AlCl_3 $$, dichloromethane | Dichloromethane | Aluminum chloride | ~75–85 |

| Halogenation + Ketone Formation | Chlorine gas, UV light | Hexane | None | ~60–70 |

| Multi-Step Synthesis | Thionyl chloride, pyridine | Toluene | None | ~65–75 |

Notes on Optimization

- Temperature Control : Maintaining low temperatures during Friedel-Crafts acylation minimizes side reactions.

- Purification : Products are purified using column chromatography or recrystallization to achieve high purity (>95%).

- Safety Precautions : Handle reagents like aluminum chloride and chlorine gas in well-ventilated areas with appropriate protective equipment.

Chemical Reactions Analysis

7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane undergoes various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used in a biological context, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Similarity Scores

The following compounds share structural similarities with the target molecule, differing in substituents, chain length, or chlorine positioning (Table 1):

Table 1: Structural Comparison of Analogs

| Compound Name | CAS Number | Substituent on Phenyl Ring | Chain Length | Chlorine Position | Similarity Score* |

|---|---|---|---|---|---|

| 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane | 898761-10-9 | 4-fluoro-3-methyl | Heptane | 7 | Reference |

| 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane | 898786-16-8 | 2,4-dichloro | Heptane | 7 | 0.98 |

| 7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane | 898786-46-4 | 4-methoxy | Heptane | 7 | 1.00 |

| 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane | 949-06-4 | 4-methoxy | Pentane | 5 | 1.00 |

| 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane | 258882-48-3 | 3-methoxy | Butane | 4 | 0.98 |

*Similarity scores based on structural alignment algorithms ().

Physicochemical and Toxicological Properties

Boiling Points and Density

- 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane (CAS 898786-16-8):

Toxicity Profiles

- Acute Toxicity : Both the target compound and 7-chloro-1-(2,4-dichlorophenyl)-1-oxoheptane exhibit acute oral and dermal toxicity, with GHS Category 4 classifications .

- Environmental Impact : Dichlorophenyl derivatives (e.g., CAS 898786-16-8) show higher ecotoxicological risks to aquatic organisms (LC₅₀ for fish: 0.1–1.0 mg/L) compared to methoxy-substituted analogs, likely due to increased persistence .

Regulatory and Handling Considerations

Biological Activity

7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane is an organic compound notable for its potential biological activities. With a molecular formula of C₁₄H₁₈ClF₁O and a molecular weight of approximately 256.75 g/mol, this compound features a heptane backbone, a chloro substituent, and a ketone functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity

Research indicates that this compound exhibits notable biological activity , particularly in the following areas:

- Enzyme Interaction : The compound can interact with various enzymes, potentially leading to enzyme inhibition or modulation. The presence of halogen substituents may enhance binding affinity through halogen bonding, while the ketone group can participate in hydrogen bonding, influencing pharmacological properties.

- Receptor Modulation : Similar compounds have been shown to affect receptor activity, which may lead to alterations in cellular signaling pathways. This makes the compound of interest in drug development and therapeutic applications.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that its interactions with specific molecular targets—such as enzymes and receptors—lead to significant changes in biological responses. Further experimental studies are required to elucidate these pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Unique Features |

|---|---|

| 7-Chloro-1-(3-fluoro-4-methylphenyl)heptane | Lacks ketone functionality; focuses on alkyl chain properties. |

| 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxooctane | Longer carbon chain; potential for different reactivity. |

| 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane | Shorter carbon chain; may exhibit different biological activity. |

This comparison highlights how variations in structure can influence both chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Michael addition followed by cyclization or ketone functionalization. For example, refluxing chalcone derivatives with ethyl acetoacetate in absolute alcohol using 10% NaOH as a base (8 hours, under nitrogen) can yield structurally related ketones . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures reaction completion. For halogenated intermediates, ensure anhydrous conditions to avoid side reactions like hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorine and chlorine chemical shifts) and confirm ketone carbonyl signals (~200-220 ppm in C) .

- X-ray Crystallography : Resolves absolute configuration and detects conformational disorder, as seen in cyclohexenone derivatives with puckering parameters (e.g., envelope vs. screw-boat conformations) .

- FT-IR : Confirms carbonyl stretching (~1700 cm) and C-Cl/F vibrations.

Q. How should researchers handle waste generated during the synthesis of halogenated ketones like this compound?

- Methodological Answer : Segregate halogenated organic waste from aqueous layers. Store in labeled, airtight containers and collaborate with certified waste management agencies for neutralization (e.g., incineration with alkaline scrubbers). Follow protocols in , which emphasize avoiding environmental release of persistent halogenated byproducts .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved using X-ray diffraction data?

- Methodological Answer : Use multi-component refinement to model disorder. For example, describes splitting occupancy ratios (e.g., 68.4%:31.6%) for disordered phenyl/cyclohexene rings. Apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize thermal parameters. Validate using R-factor convergence and residual density maps . Advanced software like OLEX2 or PLATON can visualize and refine disordered regions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.